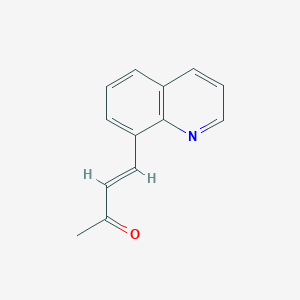

(E)-4-(Quinolin-8-yl)but-3-en-2-one

Description

(E)-4-(Quinolin-8-yl)but-3-en-2-one is a conjugated enone derivative featuring a quinoline moiety at the 8-position. The compound’s conjugated system likely contributes to its electronic properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C13H11NO |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

(E)-4-quinolin-8-ylbut-3-en-2-one |

InChI |

InChI=1S/C13H11NO/c1-10(15)7-8-12-5-2-4-11-6-3-9-14-13(11)12/h2-9H,1H3/b8-7+ |

InChI Key |

VLEWMAKOFCHWOF-BQYQJAHWSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CC(=O)C=CC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(Quinolin-8-yl)but-3-en-2-one typically involves the condensation of quinoline-8-carbaldehyde with an appropriate ketone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Copper-Catalyzed Radical Carboamination Reactions

(E)-4-(Quinolin-8-yl)but-3-en-2-one participates in copper(I)-mediated radical carboamination to form β-lactam derivatives. Key findings include:

Reaction Conditions and Substrate Scope

| Substituent Position | Product Yield (%) | Key Observation |

|---|---|---|

| α-Methyl (2b ) | 68 | Moderate steric tolerance |

| α-Benzyl (2m ) | 75 | High yield with bulky groups |

| γ-Methyl (2o ) | 32 | Severe steric hindrance |

| γ-Cyclopropyl (2q ) | 28 | Low reactivity due to strain |

-

Catalyst : Cu(MeCN)PF (10 mol%) at 110°C for 6 hours under aerobic conditions .

-

Mechanism : Radical intermediates form via single-electron transfer (SET), followed by C–N bond formation and lactamization. The quinoline moiety acts as a directing group, stabilizing transition states .

Cyclization and Annulation Pathways

The α,β-unsaturated ketone undergoes intramolecular cyclization under basic conditions to generate fused heterocycles:

Key Cyclization Reactions

-

6-endo-dig Cyclization : Forms quinoline-8-amine derivatives via hydroarylation (75–92% yields) .

-

Aldol Condensation : With enolizable carbonyl compounds (e.g., 1,3-diketones), it forms polycyclic quinolinones (e.g., 52 ) in water at 80°C .

Example : Reaction with isatoic anhydride (49 ) yields 3-acylquinolin-4-one (52 ) through decarboxylative cyclization :

Electrophilic and Nucleophilic Additions

The enone system exhibits dual reactivity:

Electrophilic Attack

-

Michael Addition : Amines (e.g., diethylamine) add to the β-carbon, forming enamine intermediates (D ) that cyclize to 2-substituted quinolin-4-ones (7 ) .

Nucleophilic Substitution

-

Hydroamination : Terminal alkynes react at the α-carbon under In(III) catalysis, yielding pyrazinoquinolines (63–85% yields) .

Biological Activity Data

| Compound | M. tuberculosis IC (µM) | Cytotoxicity (HEK-293 IC, µM) |

|---|---|---|

| 11d | 0.14 | >100 |

| 11e | 0.09 | >100 |

-

Mechanism : Inhibition of InhA and DprE1 enzymes via hydrophobic interactions and hydrogen bonding .

Metal-Free Approaches

-

Eaton’s Reagent-Mediated Cycloacylation : Converts N-propargylquinolin-4-amine to pyrazinoquinolines in 85% yield .

-

Microwave-Assisted Reactions : Improve yields (e.g., from 33% to 68%) for γ-substituted derivatives .

Challenges and Limitations

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including (E)-4-(Quinolin-8-yl)but-3-en-2-one, have demonstrated considerable antimicrobial activity. Research indicates that compounds with quinoline structures can act against various bacterial strains and fungi. For instance, studies have shown that quinoline derivatives exhibit antibacterial properties comparable to established antibiotics, making them promising candidates for drug development in combating resistant strains of bacteria .

Anticancer Potential

The anticancer properties of quinoline derivatives are well-documented. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. For example, derivatives of quinolinones have shown efficacy against breast cancer and melanoma cell lines by inhibiting cell proliferation and promoting cell death . The mechanism often involves the disruption of DNA synthesis and function within tumor cells .

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties. Certain compounds have shown effectiveness against viruses such as HIV and Zika virus. The mechanism typically involves inhibition of viral replication through interference with viral enzymes . this compound may share similar pathways due to its structural characteristics.

Case Studies

Mechanism of Action

The mechanism of action of (E)-4-(Quinolin-8-yl)but-3-en-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, potentially leading to anticancer effects. The butenone moiety may also participate in Michael addition reactions, contributing to its biological activity.

Comparison with Similar Compounds

Quinoline-Based Derivatives

Several quinoline-containing enones have been synthesized, such as (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) and (E)-N-(tert-butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a) . These compounds share the quinoline core but differ in substituents (e.g., bromo, sulfonamido, or methoxy groups) and side chains (e.g., phenyl or tert-butyl amides). The synthesis typically involves coupling reactions under mild conditions, with yields ranging from 53% to moderate levels . The presence of electron-withdrawing groups (e.g., bromo) on the quinoline ring may enhance electrophilic reactivity compared to unsubstituted analogs.

Isoxazole-Containing Enones

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one represents a distinct class where the quinoline is replaced by a phenyl-substituted isoxazole. This compound was synthesized via iodine-mediated isomerization of furan derivatives, achieving high yields .

Indole and Chroman Derivatives

- 4-(1H-Indol-5-yl)but-3-en-2-one: This analog substitutes quinoline with an indole ring, an electron-rich heterocycle. Its SMILES structure (CC(=O)C=CC1=CC2=C(C=C1)NC=C2) highlights the planar enone-indole system, which may exhibit distinct π-π stacking interactions in biological targets .

Physicochemical Properties

A comparison of key properties is summarized below:

Key Observations :

- Quinoline derivatives generally exhibit higher LogP values due to aromatic hydrophobicity, whereas isoxazole and indole analogs are more polar .

Biological Activity

(E)-4-(Quinolin-8-yl)but-3-en-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antituberculosis effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinolines, which are characterized by a fused bicyclic structure. The synthesis of this compound typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that compounds containing the quinoline scaffold exhibit potent anticancer properties. For instance, a study reported that quinoline-based hybrids significantly inhibited the growth of HepG2 liver cancer cells with IC50 values ranging from 2.46 to 41.31 μM. Notably, a specific hybrid demonstrated a 5.81-fold increase in active caspase 9 levels, indicating a mechanism involving apoptosis induction in cancer cells .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6e | HepG2 | 2.46 | Tubulin polymerization inhibition |

| CTR-21 | Various | 20 | Induction of apoptosis |

| CTR-32 | Various | 36 | Selective against malignant cells |

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial activities against various pathogens. A study focusing on quinolinone-thiosemicarbazone hybrids revealed effective inhibition against Mycobacterium tuberculosis, with several compounds exhibiting superior activity compared to standard treatments like isoniazid . The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline ring could enhance efficacy.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 11d | M. tuberculosis | <1 μg/mL |

| 11e | Drug-resistant strains | <1 μg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects mitochondrial function, contributing to its cytotoxic effects.

- Antimicrobial Mechanism : Quinoline derivatives disrupt nucleic acid synthesis by inhibiting bacterial enzymes such as topoisomerase IV and DNA gyrase, which are critical for bacterial replication .

Case Study 1: HepG2 Cell Line

In vitro studies on HepG2 cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased levels of active caspases and changes in cell cycle distribution .

Case Study 2: Antituberculosis Activity

A series of quinolinone-thiosemicarbazone hybrids were synthesized and evaluated for their activity against M. tuberculosis. The most potent compounds displayed excellent inhibition profiles, suggesting that structural modifications can lead to enhanced therapeutic agents against tuberculosis .

Q & A

Q. What are the optimal synthetic routes for (E)-4-(Quinolin-8-yl)but-3-en-2-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between quinoline-8-carbaldehyde and acetone under basic conditions (e.g., NaOH/EtOH). For regioselective α,β-unsaturated ketone formation, catalytic iodine or acid-mediated isomerization may be employed to stabilize the (E)-configuration . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde/ketone). Purity is confirmed via TLC (Rf ~0.5 in 7:3 hexane/EtOH) and HPLC (≥95% purity) .

Q. Table 1: Synthesis Methods

*Hypothetical route based on analogous quinoline syntheses.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ identifies key signals: quinoline protons (δ 8.5–9.0 ppm), enone protons (δ 6.5–7.5 ppm for conjugated doublet), and carbonyl carbon (δ ~190 ppm). NOESY confirms (E)-geometry via spatial proximity of quinoline H and enone β-H .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves molecular geometry. SHELX programs refine structures, with R-factor < 0.05 indicating high accuracy .

- UV-Vis : Absorption maxima (~375 nm) correlate with π→π* transitions in the α,β-unsaturated system .

Advanced Research Questions

Q. How do electronic effects of the quinoline moiety influence the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : The electron-rich quinoline ring enhances intramolecular charge transfer (ICT), amplifying NLO responses. Z-Scan technique (532 nm Nd:YAG laser, ethyl acetate solvent) quantifies nonlinear refractive index (n₂) and absorption coefficient (β). For example, nitro or dimethylamino substituents on analogous enones alter n₂ by ±30% due to electron-withdrawing/donating effects . For the target compound, comparative studies with substituent-modified derivatives (e.g., -NO₂, -OCH₃) are recommended to isolate quinoline-specific contributions.

Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. Cross-validate using:

- Solvent-Corrected DFT : Incorporate PCM models (e.g., ethanol, DMF) to simulate solvation .

- Kinetic Isotope Effects (KIE) : Compare H/D substitution outcomes in reactions (e.g., Michael additions) to distinguish mechanistic pathways .

- In Situ Monitoring : Raman or IR spectroscopy tracks intermediate formation during reactions .

Q. What experimental strategies elucidate solvent-dependent photophysical behavior in this compound?

- Methodological Answer :

- Solvatochromism Studies : Measure UV-Vis shifts in solvents of varying polarity (e.g., hexane → DMSO). A bathochromic shift >20 nm indicates strong ICT .

- Fluorescence Quenching : Titrate with iodide ions to assess excited-state interactions. Stern-Volmer plots quantify quenching constants .

- TD-DFT Simulations : Compare computed vs. experimental λmax to validate electronic transition assignments .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR data for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may average conformers (e.g., enone torsion), whereas X-ray captures static structures. Variable-temperature NMR (VT-NMR) identifies conformational flexibility .

- Disorder Modeling : Refine X-ray data with SHELXL’s PART instruction to account for disordered atoms .

- Complementary Techniques : Use 2D NOESY/ROESY to confirm spatial correlations absent in X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.